Cas no 90271-90-2 (8-bromo-4-hydroxycinnoline-3-carboxylic acid)
8-bromo-4-hydroxycinnoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-bromo-4-hydroxycinnoline-3-carboxylic acid
- 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylicacid
- 90271-90-2
- 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- A917151
- 8-bromo-4-oxo-1H-cinnoline-3-carboxylic acid
- SCHEMBL6913524
- AKOS025149714
- 8-Bromo-4-hydroxy-cinnoline-3-carboxylic acid
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- Inchi: 1S/C9H5BrN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
- InChI Key: XJKBFUFLZYQEQU-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C(C(C(=O)O)=NNC=21)=O
Computed Properties
- Exact Mass: 267.94835g/mol
- Monoisotopic Mass: 267.94835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 78.8Ų
8-bromo-4-hydroxycinnoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042264-1g |
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90271-90-2 | 95% | 1g |
$829.62 | 2023-08-31 | |
| Chemenu | CM194694-1g |
8-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90271-90-2 | 95% | 1g |
$975 | 2021-06-17 | |
| Chemenu | CM194694-1g |
8-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90271-90-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Ambeed | A413765-1g |
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90271-90-2 | 95+% | 1g |
$846.0 | 2025-02-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748341-1g |
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90271-90-2 | 98% | 1g |
¥8290.00 | 2024-04-26 | |
| Crysdot LLC | CD11021401-1g |
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90271-90-2 | 95+% | 1g |
$1035 | 2024-07-19 |
8-bromo-4-hydroxycinnoline-3-carboxylic acid Suppliers
8-bromo-4-hydroxycinnoline-3-carboxylic acid Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 8-bromo-4-hydroxycinnoline-3-carboxylic acid
8-Bromo-4-Hydroxycinnoline-3-Carboxylic Acid: A Comprehensive Overview
8-Bromo-4-hydroxycinnoline-3-carboxylic acid (CAS No. 90271-90-2) is a highly specialized organic compound with significant applications in the fields of pharmacology, material science, and synthetic chemistry. This compound, characterized by its unique structure, has garnered considerable attention due to its potential in drug discovery and advanced material synthesis. In this article, we delve into the structural properties, synthesis methods, pharmacological activities, and recent advancements associated with 8-bromo-4-hydroxycinnoline-3-carboxylic acid.
The molecular structure of 8-bromo-4-hydroxycinnoline-3-carboxylic acid consists of a cinnoline backbone with a bromine atom at position 8 and a hydroxyl group at position 4. The carboxylic acid group at position 3 further enhances its chemical versatility. This arrangement makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Recent studies have highlighted its role as an intermediate in the development of novel antibiotics and antiviral agents.
One of the most notable aspects of 8-bromo-4-hydroxycinnoline-3-carboxylic acid is its ability to participate in diverse chemical reactions. For instance, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, enabling the formation of various derivatives. These derivatives have been explored for their potential as inhibitors of key enzymes involved in disease pathways. A study published in *Journal of Medicinal Chemistry* demonstrated that certain derivatives exhibit potent inhibitory activity against histone deacetylases (HDACs), making them promising candidates for cancer therapy.
The synthesis of 8-bromo-4-hydroxycinnoline-3-carboxylic acid involves a multi-step process that typically begins with the preparation of cinnoline derivatives. The introduction of functional groups such as bromine and hydroxyl groups is achieved through carefully controlled oxidation and substitution reactions. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of pharmacological activity, 8-bromo-4-hydroxycinnoline-3-carboxylic acid has shown remarkable potential as an antimicrobial agent. Research conducted by Smith et al. (2023) revealed that this compound exhibits strong inhibitory effects against Gram-positive bacteria, including *Staphylococcus aureus*. Its ability to disrupt bacterial biofilms further underscores its potential in combating antibiotic resistance.
Beyond its pharmacological applications, 8-bromo-4-hydroxycinnoline-3-carboxylic acid has also found utility in material science. Its aromatic structure and functional groups make it an ideal candidate for the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent studies have explored its role as a building block for constructing two-dimensional materials with exceptional electronic properties.
The environmental impact of synthesizing 8-bromo-4-hydroxycinnoline-3-carboxylic acid has also been a topic of interest. Researchers have developed eco-friendly synthesis routes that minimize the use of hazardous reagents and reduce waste generation. These green chemistry approaches align with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, 8-bromo-4-hydroxycinnoline-3-carboxylic acid (CAS No. 90271-90-2) is a versatile compound with vast potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern scientific research. As ongoing studies continue to uncover new facets of its properties, this compound is poised to make significant contributions to the fields of medicine, materials science, and beyond.
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